2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid
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Overview
Description
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C13H12FNO2S and a molecular weight of 265.30 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid typically involves the reaction of 5-fluoro-2,8-dimethylquinoline with a suitable thiol reagent under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid can be compared with other similar compounds such as:
[(4,6-Dimethylquinolin-2-yl)thio]acetic acid: This compound has a similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring, but their biological activities and applications can differ significantly.
The unique combination of the quinoline ring with the thioacetic acid moiety and the presence of the fluorine atom makes this compound a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12FNO2S |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(5-fluoro-2,8-dimethylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12FNO2S/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
CWOMHJFEMHKUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)SCC(=O)O |
Origin of Product |
United States |
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